1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene
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Overview
Description
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the CAS Number: 760211-54-9 and Linear Formula: C10H10F2O2 . It has a molecular weight of 200.18 . The IUPAC name for this compound is 2-(3,4-difluorobenzyl)-1,3-dioxolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Scientific Research Applications
Synthesis and Biomedical Applications
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene and its derivatives are primarily recognized for their role in synthesizing biologically active compounds. For instance, the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside from gem-difluorohomoallyl alcohol, a process involving this compound, is notable for producing analogs with significant activities against HIV and HBV (Wu et al., 2004).
Material Science and Polymer Chemistry
The compound also finds applications in the realm of material science, particularly in the synthesis of fluorinated polymers and other advanced materials. For instance, it's involved in the formation of highly fluorinated monomers and the subsequent production of polyethers characterized by their solubility, hydrophobic nature, and low dielectric properties, making them suitable for various industrial applications (Fitch et al., 2003).
Safety and Hazards
The safety and hazards of a compound depend on its properties and how it’s handled. For 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, the Risk Statements are 36/37/38, and the Safety Statements are 26-36/37/39 . This indicates that the compound may cause irritation to the eyes, respiratory system, and skin, and that appropriate safety measures should be taken when handling it.
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSPGAXADZYEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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